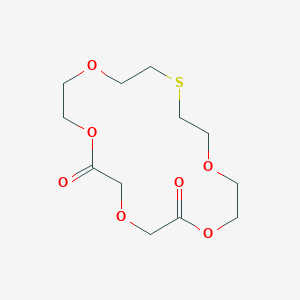![molecular formula C15H15NO3 B13812544 4-(Aminomethyl)-2,5,9-trimethylfuro[3,2-g]chromen-7-one](/img/structure/B13812544.png)
4-(Aminomethyl)-2,5,9-trimethylfuro[3,2-g]chromen-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Aminomethyl-4,5’,8-trimethylpsoralen is a bifunctional photoreactive agent primarily used for crosslinking nucleic acids. This compound intercalates into double-stranded regions of DNA or RNA and forms covalent bonds upon exposure to UV light. It has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Aminomethyl-4,5’,8-trimethylpsoralen involves several steps, starting with the preparation of the psoralen core structure. The key steps include:
Formation of the psoralen core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the aminomethyl group: This step typically involves the reaction of the psoralen core with aminomethylating agents under specific conditions to introduce the aminomethyl group at the 4’ position.
Industrial Production Methods: Industrial production of 4’-Aminomethyl-4,5’,8-trimethylpsoralen follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Types of Reactions: 4’-Aminomethyl-4,5’,8-trimethylpsoralen undergoes various chemical reactions, including:
Photoreactions: Upon exposure to long-wavelength UV light (e.g., 365 nm), it forms covalent monoadducts with pyrimidine bases in DNA or RNA.
Reversal of photoreactions: Short-wavelength UV light (e.g., 254 nm) can reverse these reactions.
Common Reagents and Conditions:
UV light: Essential for initiating the photoreactions.
Pyrimidine bases: The primary targets for covalent bonding.
Major Products:
Monoadducts and bifunctional adducts: These are the primary products formed during the photoreactions.
Applications De Recherche Scientifique
4’-Aminomethyl-4,5’,8-trimethylpsoralen has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4’-Aminomethyl-4,5’,8-trimethylpsoralen involves:
Intercalation into nucleic acids: The compound intercalates into double-stranded regions of DNA or RNA.
Formation of covalent bonds: Upon exposure to UV light, it forms covalent bonds with pyrimidine bases, creating monoadducts and bifunctional adducts.
Inactivation of viruses: The crosslinking of nucleic acids disrupts the replication and transcription processes, leading to the inactivation of DNA and RNA viruses.
Comparaison Avec Des Composés Similaires
4’-Aminomethyl-4,5’,8-trimethylpsoralen is unique compared to other similar compounds due to its specific photoreactive properties and high binding affinity for nucleic acids. Similar compounds include:
Psoralen: A parent compound with similar photoreactive properties but lacks the aminomethyl group.
8-Methoxypsoralen: Another derivative used in photochemotherapy but with different substitution patterns.
Trioxsalen: A related compound used for similar applications but with variations in its chemical structure.
Propriétés
Formule moléculaire |
C15H15NO3 |
|---|---|
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
4-(aminomethyl)-2,5,9-trimethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C15H15NO3/c1-7-4-12(17)19-15-9(3)14-10(5-8(2)18-14)11(6-16)13(7)15/h4-5H,6,16H2,1-3H3 |
Clé InChI |
CGIYGWZLJSISDE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2=C1C(=C3C=C(OC3=C2C)C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethyl-6-methylphenyl)-](/img/structure/B13812462.png)

![3-Ethyl-2-([7-([3-ethyl-6-methyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-6-methyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13812470.png)
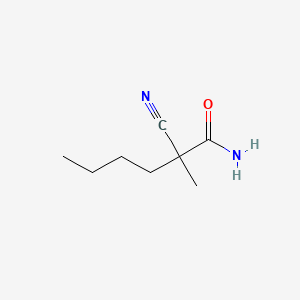
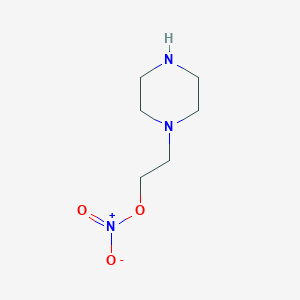
![7,9,10-trimethylbenzo[c]acridine](/img/structure/B13812501.png)
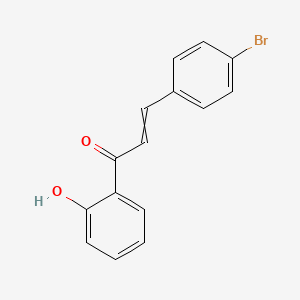
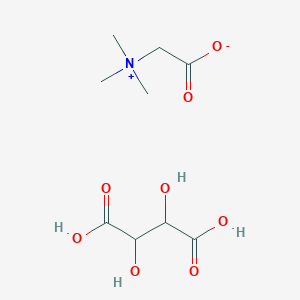
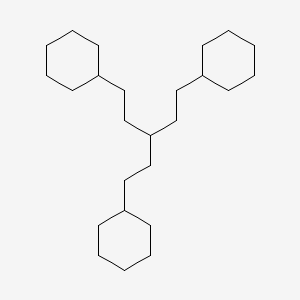
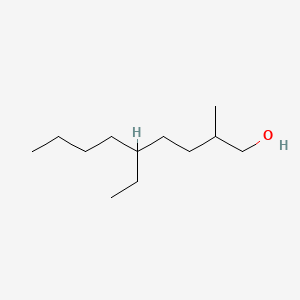
![N-Butyl-4-[(4-nitrophenyl)azo]-N-propylbenzamide](/img/structure/B13812525.png)
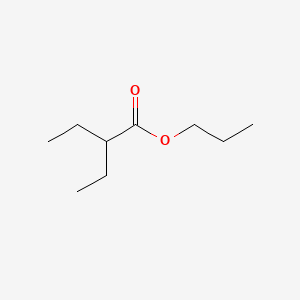
![N-(4-methylphenyl)-2-[methyl-(2-piperidin-1-ylacetyl)amino]benzamide](/img/structure/B13812533.png)
